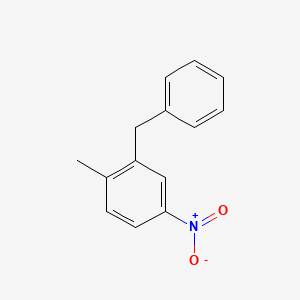
2-benzyl-1-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-1-methyl-4-nitrobenzene, also known as BMNB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a yellow crystalline solid with a molecular weight of 247.28 g/mol. BMNB has been found to possess a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2-benzyl-1-methyl-4-nitrobenzene is not fully understood, but it is believed to involve multiple pathways depending on the biological activity being studied. In antimicrobial studies, 2-benzyl-1-methyl-4-nitrobenzene is thought to disrupt bacterial cell wall synthesis or inhibit enzyme activity. In antitumor studies, 2-benzyl-1-methyl-4-nitrobenzene induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In anti-inflammatory studies, 2-benzyl-1-methyl-4-nitrobenzene inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
2-benzyl-1-methyl-4-nitrobenzene has been shown to have a range of biochemical and physiological effects depending on the biological activity being studied. In antimicrobial studies, 2-benzyl-1-methyl-4-nitrobenzene has been found to disrupt bacterial cell wall synthesis or inhibit enzyme activity, leading to bacterial death. In antitumor studies, 2-benzyl-1-methyl-4-nitrobenzene induces apoptosis by activating caspase enzymes and disrupting mitochondrial function, leading to cancer cell death. In anti-inflammatory studies, 2-benzyl-1-methyl-4-nitrobenzene inhibits the production of pro-inflammatory cytokines, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-1-methyl-4-nitrobenzene has several advantages for lab experiments, including its broad range of biological activities, its ability to be synthesized through a multistep process, and its relatively low toxicity. However, 2-benzyl-1-methyl-4-nitrobenzene also has some limitations, including its low solubility in water and its potential to form crystals during reactions, which can hinder purification.
Zukünftige Richtungen
There are several future directions for 2-benzyl-1-methyl-4-nitrobenzene research, including exploring its potential as a drug candidate for various diseases, optimizing its synthesis method to improve yield and purity, and investigating its mechanism of action in more detail. Additionally, 2-benzyl-1-methyl-4-nitrobenzene could be studied in combination with other compounds to enhance its biological activity or to reduce potential side effects. Finally, 2-benzyl-1-methyl-4-nitrobenzene could be used as a starting point for the development of new compounds with improved biological activity.
Synthesemethoden
2-benzyl-1-methyl-4-nitrobenzene can be synthesized through a multistep process starting with the reaction of benzyl chloride with aniline to produce N-benzylaniline. This intermediate is then reacted with methyl nitrobenzoate in the presence of a catalyst to yield 2-benzyl-1-methyl-4-nitrobenzene. The reaction can be optimized by controlling the reaction conditions, such as temperature, pressure, and solvent.
Wissenschaftliche Forschungsanwendungen
2-benzyl-1-methyl-4-nitrobenzene has been extensively studied for its biological activities and has shown promising results in various areas of research. In antimicrobial studies, 2-benzyl-1-methyl-4-nitrobenzene has been found to exhibit potent activity against a range of bacterial and fungal strains. In antitumor studies, 2-benzyl-1-methyl-4-nitrobenzene has shown significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. 2-benzyl-1-methyl-4-nitrobenzene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-benzyl-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-14(15(16)17)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZFDGIRMSFOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5554718 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

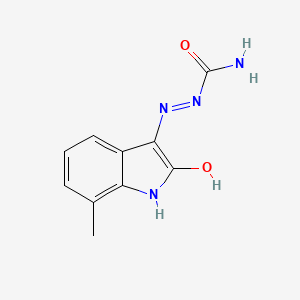
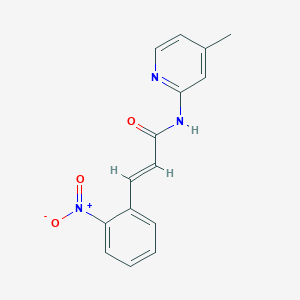
![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)
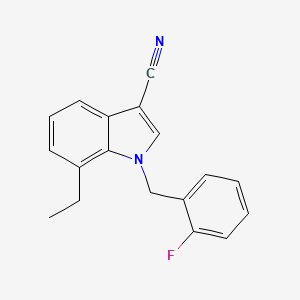
![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
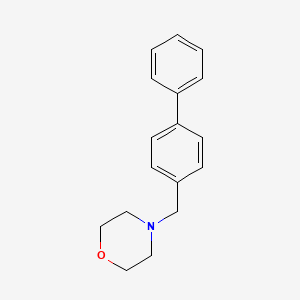
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)
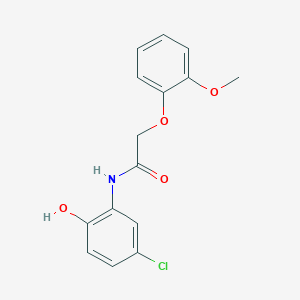
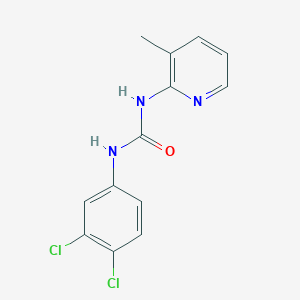
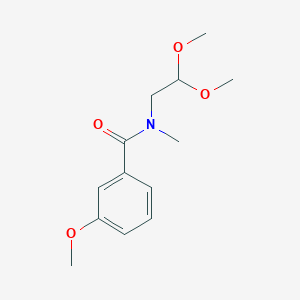
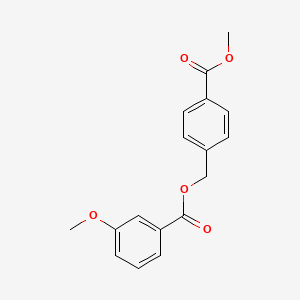
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)